2-Chloro-N-(4-chlorophenyl)propanamide is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 218.08 g/mol. This compound features a propanamide backbone with a chlorine atom at the second position and a 4-chlorophenyl group attached to the nitrogen atom. The compound's structure can be represented by the following SMILES notation: O=C(NC1=CC=C(C(Cl)=C1)Cl)C(C)Cl
. It exhibits a melting point range of 66-67.5 °C, indicating its solid state at room temperature .
The synthesis of 2-chloro-N-(4-chlorophenyl)propanamide can be achieved through several methods:
2-Chloro-N-(4-chlorophenyl)propanamide finds applications primarily in research and development, particularly in the fields of medicinal chemistry and organic synthesis. Its potential utility includes:
Interaction studies involving 2-chloro-N-(4-chlorophenyl)propanamide focus on its binding affinity with various biological targets. Preliminary studies suggest it may interact with receptors involved in pain modulation and inflammation, although detailed interaction profiles remain to be fully elucidated through experimental research.
Several compounds share structural similarities with 2-chloro-N-(4-chlorophenyl)propanamide, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(4-Chlorophenyl)propanamide | C9H10ClNO | Lacks chlorine at the second position |
2-Chloro-N-(3-chlorophenyl)propanamide | C9H9Cl2NO | Chlorine at the third position |
2-Chloro-N-(4-methylphenyl)propanamide | C10H12ClNO | Contains a methyl group instead |
The uniqueness of 2-chloro-N-(4-chlorophenyl)propanamide lies in its specific substitution pattern, which may enhance its biological activity compared to similar compounds. The presence of two chlorine atoms at distinct positions can influence both lipophilicity and receptor interactions, making it a candidate for targeted drug design .